(3S)-3-(tert-butoxy)pyrrolidine hydrochloride
Description
Properties
CAS No. |
2751603-15-1 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
FZIWSCKEDNWENP-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Decarboxylation and Initial Functionalization
The most widely reported method begins with trans-4-hydroxy-L-proline , a commercially available chiral precursor. In the first step, decarboxylation under acidic conditions removes the carboxylic acid group, yielding (R)-3-hydroxypyrrolidine hydrochloride (Fig. 1A). This reaction typically employs hydrochloric acid as both catalyst and solvent at reflux temperatures (80–100°C), achieving yields of 85–90%. The retention of stereochemistry at this stage is critical, as the (R)-configuration ensures subsequent inversion to the desired (S)-form.
N-Boc Protection and Sulfonylation
The intermediate (R)-3-hydroxypyrrolidine hydrochloride undergoes N-Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA). This step proceeds in dichloromethane (DCM) at 0–25°C, affording (R)-1-Boc-3-hydroxypyrrolidine in >95% yield. Subsequent sulfonylation with methanesulfonyl chloride (MsCl) converts the hydroxyl group into a mesylate leaving group, forming (R)-1-Boc-3-methanesulfonyloxypyrrolidine . This reaction is quantitative under anhydrous conditions, with DCM or tetrahydrofuran (THF) as solvents.
SN2 Substitution and Stereochemical Inversion
The mesylate intermediate undergoes SN2 displacement with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. This step induces stereochemical inversion at the C3 position, producing (S)-1-Boc-3-azidopyrrolidine (Fig. 1B). Reaction conditions (60–80°C, 12–24 h) are optimized to minimize side reactions, with yields of 75–80%. The azide group is then reduced to an amine using triphenylphosphine (PPh₃) in THF/water, followed by hydrochloric acid-mediated Boc deprotection. This one-pot reduction-deprotection strategy yields (3S)-3-(tert-butoxy)pyrrolidine hydrochloride in 90% purity and >99% enantiomeric excess (ee).
Alternative Routes via Pyrrolidine Functionalization
Reductive Amination of Pyrrolidinones
A less common approach involves pyrrolidin-3-one as a starting material. The ketone is subjected to reductive amination with tert-butoxyamine in the presence of sodium cyanoborohydride (NaBH₃CN) (Fig. 2A). This method, however, struggles with stereocontrol, often producing racemic mixtures that require chromatographic resolution. Modifications using chiral auxiliaries or asymmetric catalysis remain under investigation.
Hydrochloride Salt Formation
Regardless of the synthetic route, the final step involves converting the free base to the hydrochloride salt. This is achieved by treating the tertiary amine with concentrated hydrochloric acid in ethanol or isopropanol. Crystallization from ethanol/ether mixtures yields the hydrochloride salt with >99% purity.
Industrial-Scale Production and Optimization
Process Intensification
Industrial protocols prioritize cost efficiency and scalability. The four-step sequence from trans-4-hydroxy-L-proline is favored due to its high atom economy and minimal purification requirements. Key optimizations include:
Green Chemistry Considerations
Recent advances replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents improve safety profiles while maintaining reaction efficiency.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Steps | Overall Yield | ee (%) | Scalability |
|---|---|---|---|---|---|
| trans-4-Hydroxy-L-proline | trans-4-Hydroxy-L-proline | 4 | 65–70% | >99 | High |
| Pyrrolidinone reductive amination | Pyrrolidin-3-one | 3 | 40–50% | 50–80 | Moderate |
The trans-4-hydroxy-L-proline route outperforms alternatives in stereochemical fidelity and yield, making it the industry standard.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butoxy group in (3S)-3-(tert-butoxy)pyrrolidine hydrochloride distinguishes it from other pyrrolidine derivatives. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Functional Impact |
|---|---|---|---|---|---|
| This compound | C₈H₁₆ClNO | 193.67 | Not provided | tert-butoxy | High steric bulk; stabilizes intermediates, directs regioselectivity in reactions |
| (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine HCl | C₆H₉F₃N₂O·HCl | 218.6 | 132883-43-3 | Trifluoroacetamido | Electron-withdrawing group enhances reactivity in nucleophilic substitutions |
| (3S)-3-(4-Methoxyphenoxy)pyrrolidine HCl | C₁₁H₁₆ClNO₂ | 229.703 | 1568051-64-8 | 4-Methoxyphenoxy | Aromatic ether improves lipophilicity; potential for π-π interactions |
| (3S)-3-Hydroxypyrrolidine hydrochloride | C₄H₁₀ClNO | 139.58 | Multiple | Hydroxyl | Polar group facilitates hydrogen bonding; useful in hydrophilic drug design |
| (3S)-3-(propan-2-yl)pyrrolidine hydrochloride | C₇H₁₆ClN | ~165.67 | 2173052-12-3 | Isopropyl | Branched alkyl group offers moderate steric hindrance |
Physicochemical Properties
- Solubility : The tert-butoxy group reduces polarity, making the compound less soluble in water than hydroxylated analogs like (3S)-3-hydroxypyrrolidine hydrochloride. However, the hydrochloride salt form improves aqueous solubility compared to the free base .
- Steric Effects : The tert-butoxy group’s bulkiness provides significant steric hindrance, which can suppress unwanted side reactions in synthetic pathways—unlike the smaller isopropyl group in (3S)-3-(propan-2-yl)pyrrolidine hydrochloride .
Research Findings and Case Studies
- Catalysis : A 2017 study highlighted tert-butyl pyrrolidine carboxylates (e.g., CAS 1228665-86-8) as ligands in palladium-catalyzed cross-coupling reactions, demonstrating the tert-butoxy group’s role in stabilizing transition states .
- Drug Discovery: The 4-methoxyphenoxy derivative (CAS 1568051-64-8) was utilized in a 2024 kinase inhibitor project, where its lipophilicity improved blood-brain barrier penetration .
- Chiral Resolution : The hydroxylated analog (3S)-3-hydroxypyrrolidine hydrochloride (CAS 132883-43-3) achieved ≥99% enantiomeric excess in a 2024 asymmetric reduction study, underscoring the importance of stereochemistry in bioactive molecule synthesis .
Biological Activity
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique functional groups, may exhibit a variety of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₉H₁₈N₂O₂
- Molecular Weight: 186.26 g/mol
- Appearance: White crystalline powder
- Melting Point: 72 to 82 °C
- Storage Temperature: Ambient
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.26 g/mol |
| Melting Point | 72 to 82 °C |
| Specific Optical Rotation | -17° to -23° (20 °C, 589 nm) |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an inhibitor or modulator of specific enzymes or receptors, influencing cellular pathways crucial for various physiological processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting metalloproteases, which are implicated in various diseases including hypertension and myocardial ischemia .
- Antiviral Activity : Similar compounds have demonstrated inhibitory effects on influenza virus neuraminidase, suggesting that this compound could possess antiviral properties .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound and its analogs:
- Inhibition of Neuraminidase : Research indicated that derivatives of pyrrolidine compounds could inhibit the neuraminidase enzyme essential for viral replication. The study utilized high-performance liquid chromatography to confirm the inhibition efficacy .
- Therapeutic Applications : Compounds structurally similar to this compound have been investigated for their roles in treating conditions associated with vasoconstriction and inflammatory responses .
Comparative Analysis with Related Compounds
A comparison with similar pyrrolidine derivatives reveals variations in biological activities based on structural modifications:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride | Inhibits metalloproteases | |
| tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride | Modulates sodium channels; antibacterial | |
| tert-butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | Interacts with specific molecular targets |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3S)-3-(tert-butoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group to a pyrrolidine scaffold. A common approach uses tert-butyl alcohol or di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base (e.g., triethylamine) to protect the amine, followed by HCl treatment to form the hydrochloride salt . Optimization includes:
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent Selection : Dichloromethane or tetrahydrofuran enhances solubility of intermediates.
- Purification : Crystallization or distillation ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. 2D experiments (e.g., COSY, NOESY) resolve spatial arrangements .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) assess enantiomeric purity (>98% ee) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 207.7 g/mol for tert-butyl derivatives) .
Q. How does the tert-butoxy group influence the compound’s physicochemical properties?
- Methodological Answer : The tert-butoxy group enhances:
- Lipophilicity : Increases membrane permeability (logP ~1.2–1.8 predicted via computational tools like MarvinSketch).
- Steric Hindrance : Protects the pyrrolidine ring from enzymatic degradation, improving stability in biological assays .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during scale-up synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives to enforce stereochemical control during ring closure .
- Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess .
- Monitoring : Real-time FTIR tracks reaction progress to prevent racemization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability tests to validate target engagement .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses conflicting with experimental IC₅₀ values. Adjust protonation states (pH 7.4 vs. 5.5) to reconcile discrepancies .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers due to assay variability .
Q. How do reaction conditions (e.g., solvent, temperature) affect substitution reactions at the pyrrolidine ring?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for nucleophilic substitution (e.g., with alkyl halides) .
- Temperature : Higher temperatures (50–80°C) accelerate ring-opening reactions but may degrade acid-labile tert-butoxy groups .
- Additives : Crown ethers (18-crown-6) enhance reactivity of potassium tert-butoxide in substitution reactions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
